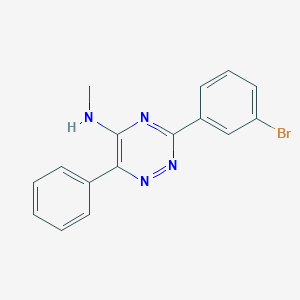![molecular formula C20H22N2O2 B259109 4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B259109.png)
4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide, also known as TQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TQ is a bicyclic compound that belongs to the class of quinolone derivatives. It has a unique chemical structure that makes it a promising candidate for various research studies.
Mecanismo De Acción
The exact mechanism of action of 4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide is not yet fully understood. However, studies suggest that it may act by inhibiting various signaling pathways and enzymes. 4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. It has also been found to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects:
4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide has been found to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide has also been found to induce apoptosis in cancer cells, which leads to their death. It has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide has several advantages as a research compound. It is relatively easy to synthesize and has a unique chemical structure that makes it a promising candidate for various studies. However, there are also some limitations to its use. 4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide is a highly reactive compound and can be difficult to handle. It also has poor solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide. One area of interest is its potential use as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential. Another area of interest is its potential use as a research tool for studying various signaling pathways and enzymes. 4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide has already been used in several studies to investigate the role of NF-κB and COX-2 in various diseases. Further studies are needed to explore its potential as a research tool for other signaling pathways and enzymes.
Métodos De Síntesis
The synthesis of 4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide involves the reaction of 2,3,5-trimethylpyrazine with ethyl acetoacetate in the presence of ammonium acetate. The reaction yields 4,7,7-trimethyl-3-oxo-2,3,4,7-tetrahydroquinoline, which is further reacted with bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride to obtain 4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide.
Aplicaciones Científicas De Investigación
4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide has been extensively studied for its potential therapeutic applications in various fields. It has been found to exhibit anti-inflammatory, anti-cancer, anti-microbial, anti-oxidant, and neuroprotective properties. 4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide has been tested on various cancer cell lines and has shown promising results in inhibiting cancer cell growth. It has also been found to be effective against bacterial and fungal infections.
Propiedades
Nombre del producto |
4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide |
|---|---|
Fórmula molecular |
C20H22N2O2 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
1,7,7-trimethyl-2-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-4-carboxamide |
InChI |
InChI=1S/C20H22N2O2/c1-18(2)19(3)9-10-20(18,12-15(19)23)17(24)22-14-8-4-6-13-7-5-11-21-16(13)14/h4-8,11H,9-10,12H2,1-3H3,(H,22,24) |
Clave InChI |
VJMCVXHADRXLPU-UHFFFAOYSA-N |
SMILES |
CC1(C2(CCC1(CC2=O)C(=O)NC3=CC=CC4=C3N=CC=C4)C)C |
SMILES canónico |
CC1(C2(CCC1(CC2=O)C(=O)NC3=CC=CC4=C3N=CC=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,7,7-Trimethyl-3-({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methylene)bicyclo[2.2.1]heptan-2-one](/img/structure/B259027.png)
![N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B259028.png)
![4-(Furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine](/img/structure/B259029.png)
![Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate](/img/structure/B259030.png)
![2-[[6-(4-chlorophenyl)-3-(furan-2-yl)-1,2,4-triazin-5-yl]oxy]-N,N-dimethylethanamine](/img/structure/B259033.png)

![2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide](/img/structure/B259037.png)
![4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B259039.png)
![N-(3'-acetyl-2,3-dihydro-3'H-spiro[benzo[f]thiochromene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B259040.png)
![2-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]-N,N-diethylethanamine](/img/structure/B259044.png)

amino]acetate](/img/structure/B259047.png)

